3,7,11-Trimethyl-1-dodecyn-3-ol is an organic compound characterized by its unique structure, which includes a hydroxyl group (-OH) and a terminal alkyne functional group. Its molecular formula is C15H28O, and it has a molecular weight of approximately 224.38 g/mol. The compound features a long carbon chain with multiple methyl substituents, which contribute to its physical and chemical properties. This compound is often used in various
These reactions highlight the compound's potential as a versatile building block in organic synthesis.
Research indicates that 3,7,11-trimethyl-1-dodecyn-3-ol exhibits notable biological activity. It has been studied for its potential antimicrobial properties and its ability to influence various biological pathways. The presence of both the alcohol and alkyne functional groups allows it to interact with biological molecules, potentially inhibiting enzyme activity or altering cell membrane properties .
The synthesis of 3,7,11-trimethyl-1-dodecyn-3-ol can be achieved through several methods:
3,7,11-Trimethyl-1-dodecyn-3-ol finds applications across various fields:
Studies on the interactions of 3,7,11-trimethyl-1-dodecyn-3-ol with other chemical species reveal its efficacy as an inhibitor in various chemical processes. For instance, it has been shown to influence crosslinking rates in polymer formulations when used alongside siloxane compounds. This highlights its potential in enhancing the performance characteristics of coatings and adhesives .
Several compounds share structural similarities with 3,7,11-trimethyl-1-dodecyn-3-ol. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Dodecen-1-ol | C12H22O | Contains a double bond instead of a triple bond |
| 3,7,11-Trimethyl-1-dodecen-3-ol | C15H28O | Similar structure but features a double bond |
| 1-Dodecyn-3-ol | C12H22O | Lacks methyl substituents and has a simpler structure |
Uniqueness: The presence of both a terminal alkyne and a hydroxyl group distinguishes 3,7,11-trimethyl-1-dodecyn-3-ol from these similar compounds. Its specific reactivity due to these functional groups allows for diverse applications in organic synthesis and material science .
Irritant;Environmental Hazard